

# (+)-SHIN1 degradation and proper storage conditions

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## Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B2487172

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## Technical Support Center: (+)-SHIN1

This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and use of **(+)-SHIN1**, a potent inhibitor of serine hydroxymethyltransferase (SHMT) 1 and 2.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **(+)-SHIN1**?

A1: **(+)-SHIN1** is the active enantiomer of SHIN1 and functions as a dual inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2][3] SHMT enzymes are crucial for one-carbon metabolism, catalyzing the conversion of serine to glycine and generating one-carbon units carried by tetrahydrofolate.[4] By inhibiting SHMT1 and SHMT2, **(+)-SHIN1** disrupts the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules, ultimately leading to cell growth inhibition.[2][5][6] The effects of **(+)-SHIN1** on cell growth can often be rescued by the addition of formate, confirming its on-target activity in depleting cellular one-carbon pools.[2][7]

Q2: What are the recommended storage conditions for **(+)-SHIN1**?

A2: Proper storage of **(+)-SHIN1** is critical to maintain its stability and activity. Recommendations may vary slightly by supplier, but general guidelines are provided in the table below.

Q3: How should I prepare stock and working solutions of **(+)-SHIN1**?

A3: **(+)-SHIN1** is soluble in DMSO.[8] For experimental use, it is typically dissolved in a minimal amount of DMSO and then further diluted in aqueous buffers or cell culture media. It is crucial to ensure complete dissolution and to prepare fresh working solutions for in vivo experiments on the day of use.[5][9] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5][9]

Q4: Is **(+)-SHIN1** suitable for in vivo studies?

A4: While **(+)-SHIN1** is potent in vitro, some studies have indicated that it has rapid clearance and may not be suitable for all in vivo applications.[4] Researchers should carefully consider the experimental design and may need to explore modified formulations or alternative inhibitors like SHIN2 for long-term in vivo studies.[4]

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation of (+)-SHIN1 in working solution	Low solubility in the final aqueous buffer.	Increase the percentage of co-solvents like PEG300 or use solubilizing agents such as Tween-80 or SBE- $\beta$ -CD.[5][9] Gentle warming or sonication can also help dissolve the compound.[5][9] Prepare fresh solutions immediately before use.[1][5]
Inconsistent or weaker than expected biological activity	Degradation of (+)-SHIN1 due to improper storage.	Ensure the compound is stored as a powder at -20°C for long-term storage and that stock solutions are aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1] Use fresh DMSO for preparing stock solutions as moisture can reduce solubility.[1]
Inaccurate concentration of the stock solution.	Verify the concentration of your stock solution. If possible, use a spectrophotometer to measure the absorbance at the appropriate wavelength or use a fresh vial of the compound.	
High background or off-target effects in cell-based assays	Cytotoxicity of the solvent (e.g., DMSO) at high concentrations.	Prepare a vehicle control with the same final concentration of the solvent used for the (+)-SHIN1 working solution to assess the effect of the solvent on your experimental system. Keep the final DMSO

concentration as low as possible, typically below 0.5%.

The inactive enantiomer, (-)-SHIN1, is present.

Ensure you are using the active (+)-enantiomer. The inactive enantiomer has been shown to have no significant effect on cell growth at high concentrations.[2]

## Data Presentation

Table 1: Recommended Storage Conditions for **(+)-SHIN1**

Form	Storage Temperature	Duration	Notes
Powder	-20°C	Up to 3 years[1]	Store in a dry, dark place.
Stock Solution in DMSO	-80°C	Up to 1 year[1]	Aliquot to avoid repeated freeze-thaw cycles.[1]
-20°C	Up to 1 month[1][9]	Stored under nitrogen is recommended for -20°C storage.[9]	

Table 2: Solubility of **(+)-SHIN1** in Different Solvents

Solvent	Maximum Concentration
DMSO	≥ 50 mM[8]

Table 3: In Vitro IC50 Values for **(+)-SHIN1**

Target	IC50 (nM)	Assay Conditions
Human SHMT1	5	In vitro enzyme assay[1][5]
Human SHMT2	13	In vitro enzyme assay[1][5]
HCT-116 cell growth	870	Cell-based proliferation assay[2][8]
SHMT2 deletion HCT-116 cells	< 50	Cell-based proliferation assay[2]

## Experimental Protocols

### Protocol 1: Preparation of (+)-SHIN1 Stock Solution (10 mM)

- Equilibrate the vial of powdered (+)-SHIN1 (M.Wt: 400.48 g/mol ) to room temperature.
- Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.005 mg of (+)-SHIN1.
- Vortex briefly until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
- Store the aliquots at -80°C for long-term use.

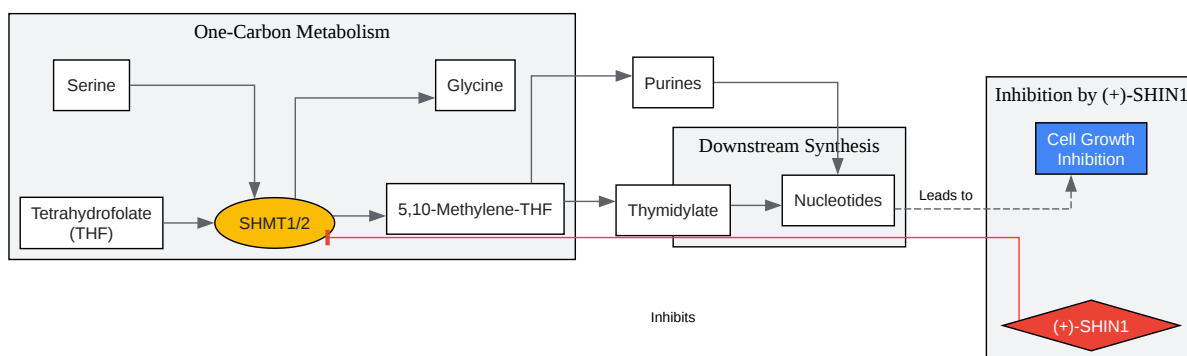
### Protocol 2: Preparation of Working Solution for In Vivo Studies

This is an example protocol and may require optimization based on the specific experimental requirements.

- Prepare a stock solution of (+)-SHIN1 in DMSO (e.g., 25 mg/mL).[9]
- To prepare a 1 mL working solution, sequentially add the following solvents, ensuring the solution is mixed well after each addition:[9]

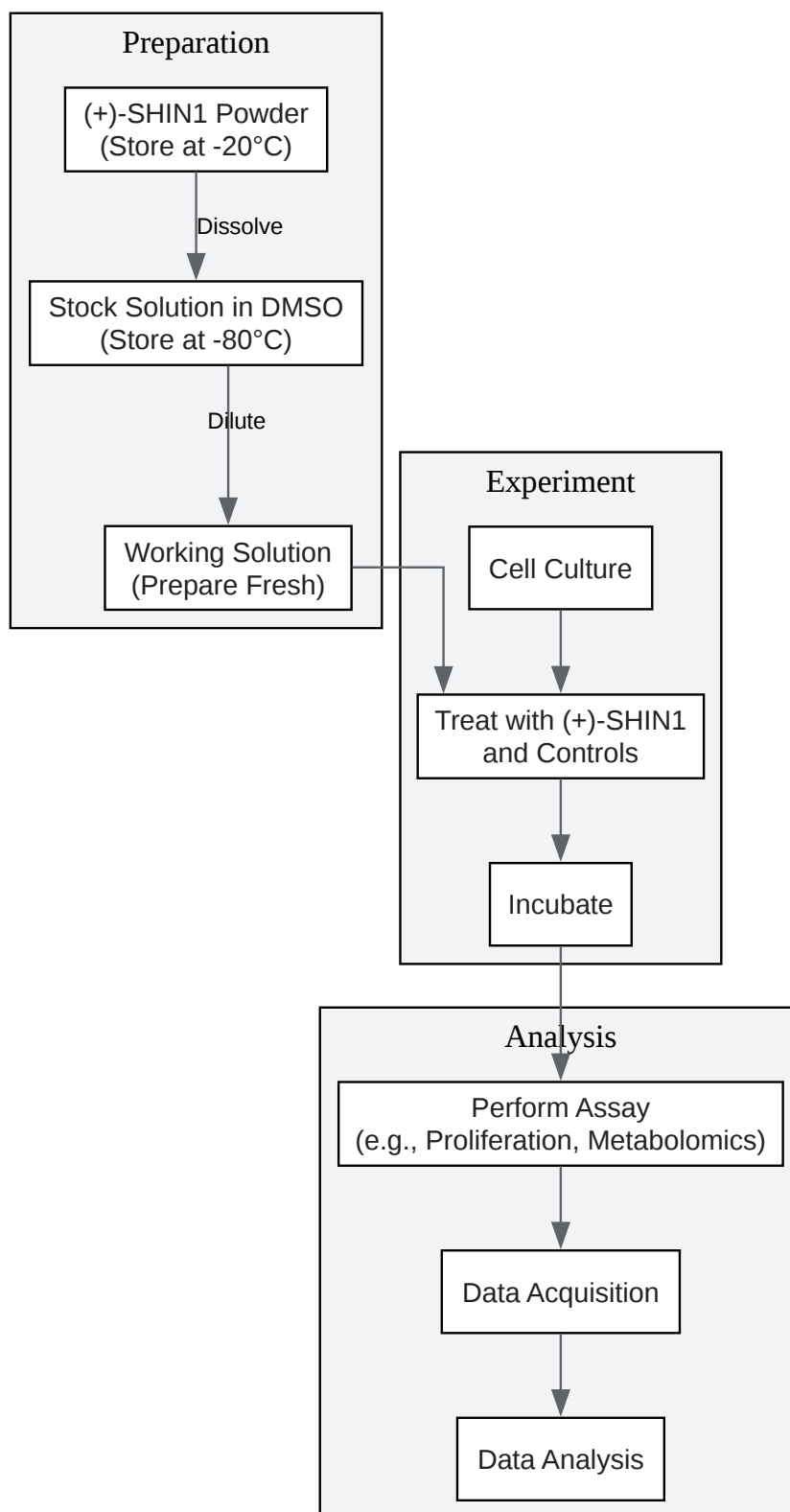
- 100  $\mu$ L of the 25 mg/mL DMSO stock solution.
- 400  $\mu$ L of PEG300.
- 50  $\mu$ L of Tween-80.
- 450  $\mu$ L of Saline.
- The final concentration of **(+)-SHIN1** in this formulation will be 2.5 mg/mL.[9]
- This working solution should be prepared fresh on the day of the experiment.[5][9]

## Visualizations



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Caption: Mechanism of action of **(+)-SHIN1** in inhibiting one-carbon metabolism.



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Caption: General experimental workflow for in vitro studies using **(+)-SHIN1**.

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